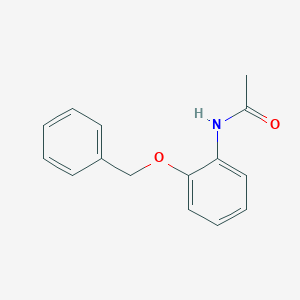![molecular formula C15H18N2O4 B355023 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid CAS No. 1003683-04-2](/img/structure/B355023.png)
4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid is a chemical compound with the molecular formula C15H18N2O4 . It has a molecular weight of 290.32 .
Molecular Structure Analysis
The linear formula of this compound is C15H18N2O4 . For a more detailed structural analysis, you may need to refer to a specific study or use a molecular modeling software.Physical and Chemical Properties Analysis
The compound has a molecular weight of 290.32 . More detailed physical and chemical properties might be available in a material safety data sheet (MSDS) or similar document.Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis
A method involving microwave-assisted aldol-condensation for synthesizing 4-oxo-2-butenoic acids, which are structurally related to 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid, has been developed. These compounds are noted for their biological activity and versatility as intermediates for further derivatization. This approach offers moderate to excellent yields across a range of substrates, indicating a broad applicability in synthetic organic chemistry (Uguen et al., 2021).
Optical Gating of Synthetic Ion Channels
The derivative 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, similar in structure to the compound of interest, has been utilized as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices. This research underscores the potential of such compounds in developing light-controlled nanofluidic devices for selective ion transport, which could be significant for controlled release systems, sensing, and information processing (Ali et al., 2012).
Crystal Structure Analysis
Studies on the molecular and crystal structure of closely related compounds, like 4-oxo-4-(pyridin-3-ylamino)butanoic acid, offer insights into their structural dynamics. These analyses help in understanding the intermolecular interactions and potential application in designing materials and molecules with desired physical and chemical properties (Naveen et al., 2016).
Supramolecular Hydrogels
Simple drug compounds structurally similar to the query molecule have been shown to gel water under certain conditions, with the assembly into fibrous aggregates driven by hydrogen bonds and π–π stacking interactions. These findings suggest potential applications in drug delivery systems, where the controlled release of therapeutic agents can be fine-tuned by the gel's physical properties (Wang et al., 2007).
Antibacterial Applications
Research into related fluorinated compounds of the oxacin family, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)-quinoline-3-carboxylic acid, highlights the broad-spectrum antibacterial activities of these molecules. Such studies provide a foundation for the development of new antibiotics and therapeutic agents against resistant bacterial strains (Stefancich et al., 1985).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-oxo-4-[3-(pyrrolidine-1-carbonyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13(6-7-14(19)20)16-12-5-3-4-11(10-12)15(21)17-8-1-2-9-17/h3-5,10H,1-2,6-9H2,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKPYRWTCJENLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid](/img/structure/B354945.png)
![5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354949.png)
![5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354950.png)
![2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354954.png)
![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)
![Methyl 4-{[3-(diethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B354990.png)
![N-{3-[(methylamino)carbonyl]phenyl}nicotinamide](/img/structure/B355018.png)
![3-{[(4-Methylphenoxy)acetyl]amino}benzamide](/img/structure/B355029.png)
![5-Oxo-5-[3-(1-piperidinylcarbonyl)anilino]-pentanoic acid](/img/structure/B355034.png)
![1-[(5-Methyl-2-furyl)methyl]piperidine-4-carboxamide](/img/structure/B355047.png)

![N-{2-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B355158.png)
![N-[4-(aminocarbonyl)phenyl]-3-isobutoxybenzamide](/img/structure/B355160.png)
![N-cyclohexyl-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B355168.png)
